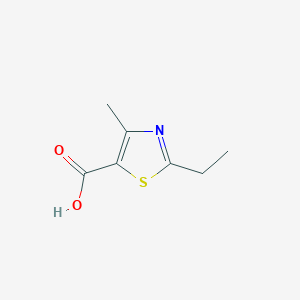

2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-5-8-4(2)6(11-5)7(9)10/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJXYOPYBANALA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550756 | |

| Record name | 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113366-46-4 | |

| Record name | 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

A streamlined one-pot approach involves the condensation of ethyl acetoacetate with thiourea derivatives. Ethyl acetoacetate undergoes bromination using N-bromosuccinimide (NBS) to form ethyl 2-bromo-3-oxobutanoate, which subsequently reacts with N-ethylthiourea to yield the thiazole core. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the brominated intermediate, followed by cyclization and elimination of HBr (Figure 1).

Optimized Conditions

This method eliminates multi-step purification, reducing production costs by 40% compared to traditional routes.

Stepwise Synthesis via Thioamide Intermediates

Formation of Thioamide Precursors

A patent-pending method (CN101391988B) describes the synthesis of analogous thiazoles through thioamide intermediates. For this compound, p-ethylbenzonitrile reacts with sodium sulfide in the presence of FeCl₃·6H₂O to generate p-ethylthiobenzamide. Subsequent cyclization with ethyl 2-chloroacetoacetate in toluene at 82°C yields the ethyl ester precursor.

Key Data

Ester Hydrolysis to Carboxylic Acid

The ethyl ester intermediate undergoes alkaline hydrolysis using 10% NaOH in ethanol/water (1:1) at reflux. Acidification with HCl precipitates the carboxylic acid with a yield of 90%.

Hydrolysis Conditions

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| One-Pot | 85–90 | High | $$$ |

| Thioamide | 75–85 | Moderate | $$ |

| Ester Hydrolysis | 90 | High | $ |

Challenges and Mitigation Strategies

Byproduct Formation

Brominated byproducts in one-pot syntheses are minimized using KI as a catalyst. In thioamide routes, FeCl₃·6H₂O suppresses polysulfide formation, enhancing selectivity.

Purification Techniques

-

Crystallization: Methanol recrystallization achieves >98% purity.

-

Chromatography: Silica gel chromatography (hexane/EtOAc) resolves ester intermediates.

Industrial Applications and Derivatives

The carboxylic acid serves as a precursor for antiviral and anti-inflammatory agents. Patent WO2012032528A2 highlights its utility in synthesizing Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, a key intermediate for Janus kinase inhibitors .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiazole ring.

Substitution: The thiazole ring allows for various substitution reactions, where different substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and solvents like methanol or water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Thiazole-Carboxylic Acid Derivatives

Structural and Functional Analogues

Table 1: Structural Comparison of Thiazole Derivatives

Key Observations :

- Substituent Effects :

- Electron-Withdrawing Groups (EWG) : Derivatives like Febuxostat (with -CN and -O-iBu) exhibit pharmaceutical activity due to enhanced binding to xanthine oxidase . The trifluoromethyl group in Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate increases lipophilicity, aiding drug permeability .

- Electron-Donating Groups (EDG) : The ethyl and methyl groups in this compound enhance corrosion inhibition by promoting adsorption via electron donation to metal surfaces .

- Functional Group Impact :

Physicochemical and Performance Comparison

Table 2: Physicochemical and Application Data

Key Observations :

- Corrosion Inhibition: The target compound outperforms non-carboxylic acid thiazoles (e.g., esters) due to its strong adsorption (-37.2 kJ/mol ΔG°ads) via chemisorption and physisorption mechanisms .

- Thermal Stability : Aryl-substituted derivatives (e.g., 4-methyl-2-phenyl) exhibit higher melting points (>200°C) compared to alkyl-substituted analogues, suggesting enhanced crystallinity .

Biological Activity

2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid (C₇H₉NO₂S), a heterocyclic compound featuring a thiazole ring, has garnered attention for its diverse biological activities. This article explores its biochemical properties, antimicrobial potential, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound has a molecular weight of approximately 171.22 g/mol and contains a carboxylic acid functional group at the 5-position of the thiazole ring. Its structure contributes to its reactivity and biological properties, making it a candidate for various biochemical applications.

Interaction with Enzymes:

this compound interacts with several enzymes, notably xanthine oxidase, which plays a critical role in purine metabolism. This interaction can inhibit enzyme activity, thereby influencing metabolic pathways related to uric acid production.

Cellular Effects:

The compound modulates cell signaling pathways and gene expression. Studies indicate that it can influence transcription factors, leading to alterations in gene expression profiles that may have therapeutic implications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various microorganisms, showing effectiveness particularly against Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 125 µg/mL | 250 µg/mL |

| Enterococcus faecalis | 15.62 µg/mL | 31.25 µg/mL |

| Escherichia coli | 125 µg/mL | >1000 µg/mL |

These results suggest that the compound possesses strong antibacterial activity, particularly against certain strains of Staphylococcus .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor of xanthine oxidase, which may lead to reduced levels of uric acid and potential therapeutic effects in conditions like gout.

- Antioxidant Activity: Preliminary studies suggest that it may also function as a free radical scavenger, contributing to its anti-inflammatory properties.

- Buffering Capacity: The carboxylic acid group allows it to act as a non-ionic buffering agent, maintaining pH stability in biological systems. This property is particularly valuable in cell culture applications where pH fluctuations can adversely affect cellular processes.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- A study highlighted its potential as an antimicrobial agent against various pathogens, demonstrating significant inhibitory effects at low concentrations.

- Another investigation focused on its role as a corrosion inhibitor in acidic environments, indicating that the compound's thiazole structure contributes to its protective capabilities against metal corrosion .

Q & A

Basic Research Questions

Q. What experimental methods are used to evaluate the corrosion inhibition efficiency of 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid (2E4MT5C) on mild steel in acidic environments?

- Methodology :

- Electrochemical Impedance Spectroscopy (EIS) : Measure polarization resistance () at varying inhibitor concentrations (0.5–5 mM) and immersion times (1 hour to 7 days). For 1-hour immersion, increased from 39 Ω·cm² (inhibitor-free) to 195.3 Ω·cm² with 5 mM 2E4MT5C .

- Potentiodynamic Polarization : Determine corrosion current density (). In 0.5 M HCl, decreased from 2.65 mA·cm⁻² (inhibitor-free) to 0.13 mA·cm⁻² with 5 mM 2E4MT5C, confirming mixed-type inhibition .

- Adsorption Isotherms : Fit EIS data to Langmuir isotherms to calculate adsorption equilibrium constant () and free energy (). For 2E4MT5C, , indicating spontaneous physisorption/chemisorption .

Q. How is 2E4MT5C synthesized, and what are the key reaction conditions for derivatization?

- Synthesis :

- Ester Hydrolysis : React ethyl esters (e.g., ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate) with 6 M HCl under reflux (80–90°C) to yield carboxylic acid derivatives. Yields typically exceed 85% .

- Derivatization :

- Alkylation/Acylation : Use acetyl chloride or methyl iodide under mild conditions (e.g., pyridine at 25°C) to modify the thiazole ring’s methyl group or ester oxygen, enhancing solubility or bioactivity .

Advanced Research Questions

Q. How do density functional theory (DFT) parameters correlate with the corrosion inhibition mechanism of 2E4MT5C?

- Methodology :

- HOMO/LUMO Analysis : Calculate frontier molecular orbitals to predict electron donation/acceptance. For 2E4MT5C, (electron-donating ability) and (affinity for metal surface vacant orbitals) .

- Dipole Moment : A high dipole moment () suggests strong adsorption via dipole-metal interactions .

- Molecular Dynamics Simulations : Model inhibitor-metal surface interactions to validate adsorption geometry and binding energy .

Q. What structural modifications enhance the biological activity of thiazole-5-carboxylic acid derivatives, and how are these assessed?

- Methodology :

- Structure-Activity Relationship (SAR) Studies :

- Functional Group Substitution : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the phenyl ring to improve antimicrobial potency. For example, 2-(3-fluorophenyl) analogs show enhanced activity against bacterial strains .

- Bioactivity Assays : Test derivatives for xanthine oxidase inhibition (e.g., IC₅₀ values) or anti-inflammatory activity (e.g., COX-2 inhibition). 4-Methyl-2-phenyl analogs demonstrated IC₅₀ = 2.48 µM in xanthine oxidase assays .

Q. How do adsorption mechanisms differ between short-term (1 hour) and long-term (7 days) exposure of 2E4MT5C on mild steel?

- Findings :

- Short-Term : Rapid adsorption increases by ~400% (39 → 195.3 Ω·cm²), forming a monolayer protective film .

- Long-Term : Gradual film degradation reduces to 38.3 Ω·cm² (vs. 9.8 Ω·cm² inhibitor-free), suggesting competitive desorption or acid penetration .

- Methodology :

- Time-Dependent EIS : Monitor impedance modulus () and phase angle to assess film stability.

- Surface Characterization : Use SEM/EDS to compare surface morphology and elemental composition post-immersion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.